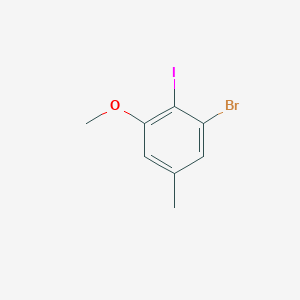
1-Bromo-2-iodo-3-methoxy-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-iodo-3-methoxy-5-methylbenzene is an organic compound with the molecular formula C8H8BrIO. It is a derivative of benzene, characterized by the presence of bromine, iodine, methoxy, and methyl substituents on the benzene ring.
Chemical Reactions Analysis
1-Bromo-2-iodo-3-methoxy-5-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming complex organic molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-iodo-3-methoxy-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated organic compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-2-iodo-3-methoxy-5-methylbenzene exerts its effects depends on the specific application. In chemical reactions, the presence of bromine and iodine atoms makes it a versatile intermediate for various synthetic pathways. The methoxy and methyl groups can influence the reactivity and stability of the compound, affecting its interaction with other molecules .
Comparison with Similar Compounds
1-Bromo-2-iodo-3-methoxy-5-methylbenzene can be compared with other halogenated benzene derivatives such as:
- 1-Bromo-3-iodo-5-methoxybenzene
- 1-Bromo-3-iodo-5-methoxy-2-methylbenzene
- 2-Bromo-5-methoxy-1,3-dimethylbenzene
These compounds share similar structural features but differ in the position and type of substituents, which can significantly affect their chemical properties and reactivity. The presence of both bromine and iodine in this compound makes it particularly unique and versatile for various synthetic applications .
Biological Activity
1-Bromo-2-iodo-3-methoxy-5-methylbenzene, also known as a halogenated aromatic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of bromine and iodine substituents on the benzene ring, along with a methoxy and a methyl group. This unique structure allows the compound to engage in various chemical reactions, influencing its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, which may include enzymes and receptors involved in various cellular processes. The halogen atoms (bromine and iodine) can facilitate nucleophilic substitution reactions, leading to the formation of new derivatives with enhanced biological properties.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing physiological responses.
Biological Activities
This compound exhibits several notable biological activities:
Anticancer Activity
Recent studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance:
These findings suggest that the compound may be a candidate for further development as an anticancer agent.
Antiviral Activity
The compound has shown promise in antiviral applications, particularly against HIV. It exhibits low cytotoxicity towards T-cells while maintaining potency against various HIV strains:
This indicates potential for use in antiviral therapies.
Study on Cytotoxicity
In a study assessing the cytotoxicity of this compound using brine shrimp assays, the compound demonstrated an LD50 value of 36 µg/mL, indicating moderate toxicity levels. This study provided insights into its potential therapeutic window and safety profile for further investigations .
Structure-Based Drug Design
Research involving structure-based drug design has highlighted the compound's ability to bind effectively to HIV reverse transcriptase. X-ray crystallography revealed critical interactions between the compound and the enzyme, offering a foundation for developing more potent derivatives .
Properties
Molecular Formula |
C8H8BrIO |
|---|---|
Molecular Weight |
326.96 g/mol |
IUPAC Name |
1-bromo-2-iodo-3-methoxy-5-methylbenzene |
InChI |
InChI=1S/C8H8BrIO/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4H,1-2H3 |
InChI Key |
LIHJFIKLSASQIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















